4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol
4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol
4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a 3beta-sterol and a Delta(14) steroid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a hydride of a 5alpha-cholestane.
4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a natural product found in Homo sapiens with data available.
4,4-Dimethylcholesta-8,14,24-trienol is a metabolite found in or produced by Saccharomyces cerevisiae.
4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a natural product found in Homo sapiens with data available.
4,4-Dimethylcholesta-8,14,24-trienol is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
64284-64-6
VCID:
VC21152622
InChI:
InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1
SMILES:
CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
Molecular Formula:
C29H46O
Molecular Weight:
410.7 g/mol
4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol
CAS No.: 64284-64-6
Cat. No.: VC21152622
Molecular Formula: C29H46O
Molecular Weight: 410.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a 3beta-sterol and a Delta(14) steroid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a hydride of a 5alpha-cholestane. 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a natural product found in Homo sapiens with data available. 4,4-Dimethylcholesta-8,14,24-trienol is a metabolite found in or produced by Saccharomyces cerevisiae. |
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CAS No. | 64284-64-6 |
Molecular Formula | C29H46O |
Molecular Weight | 410.7 g/mol |
IUPAC Name | (3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1 |
Standard InChI Key | LFQXEZVYNCBVDO-PBJLWWPKSA-N |
Isomeric SMILES | C[C@H](CCC=C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
SMILES | CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
Canonical SMILES | CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
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